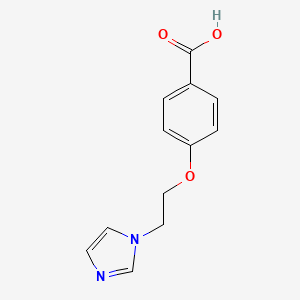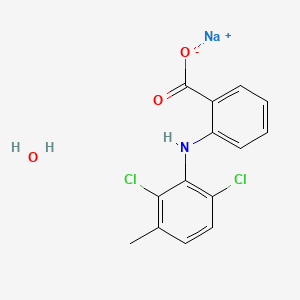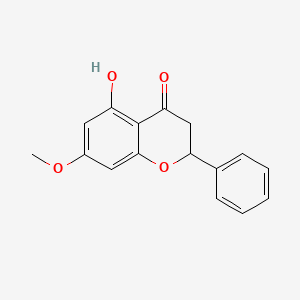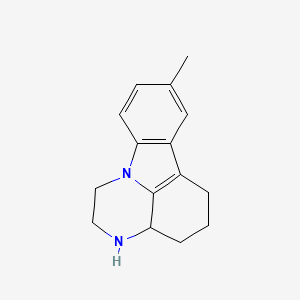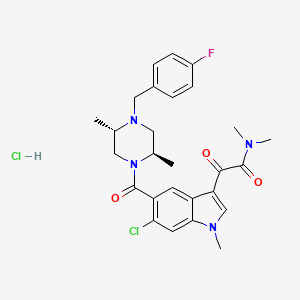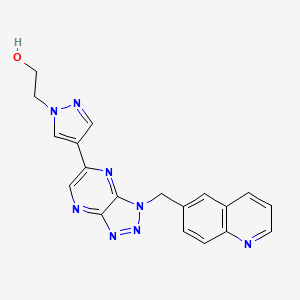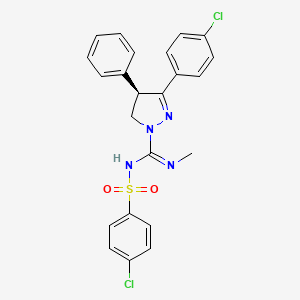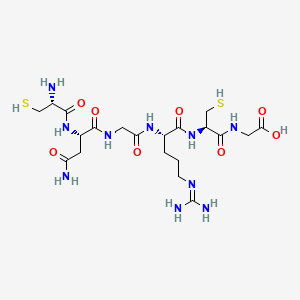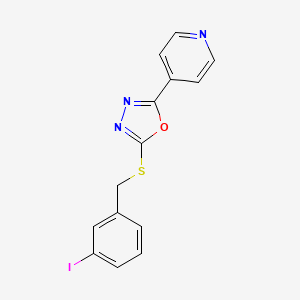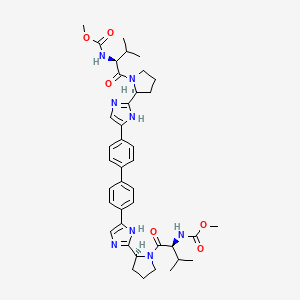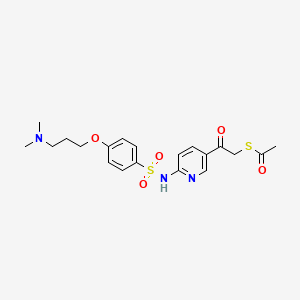
Xanomeline
Descripción general
Descripción
Xanomelina es un agonista del receptor muscarínico de acetilcolina de molécula pequeña. Fue sintetizado por primera vez en una colaboración entre Eli Lilly y Novo Nordisk como un terapéutico en investigación para trastornos del sistema nervioso central . Xanomelina se dirige principalmente a los subtipos de receptores muscarínicos M1 y M4, que están involucrados en la regulación de los circuitos clave de neurotransmisores en el cerebro .
Mecanismo De Acción
Xanomelina ejerce sus efectos al actuar como un agonista en los receptores muscarínicos de acetilcolina, específicamente los subtipos M1 y M4 . Al estimular estos receptores, xanomelina ayuda a reequilibrar los circuitos de neurotransmisores que se alteran en afecciones como la esquizofrenia y la enfermedad de Alzheimer . Este reequilibrio implica la modulación de las vías de la acetilcolina, la dopamina y el glutamato, lo que lleva a mejoras en los síntomas cognitivos y conductuales .
Análisis Bioquímico
Biochemical Properties
Xanomeline plays a significant role in biochemical reactions by acting as an agonist for the muscarinic acetylcholine receptor family, which includes five subtypes: M1, M2, M3, M4, and M5 . It binds with near identical affinity to all five subtypes but exhibits functional selectivity for the M1 and M4 receptors . The interaction of this compound with these receptors leads to the modulation of neurotransmitter circuits, including acetylcholine, dopamine, and glutamate . This modulation is crucial for rebalancing neurotransmitter circuits disrupted in neuropsychiatric and neurological diseases .
Cellular Effects
This compound influences various cellular processes by targeting muscarinic receptors, particularly M1 and M4 . In the central nervous system, this compound regulates key dopaminergic and glutamatergic circuits, which are essential for cognitive function and behavior . It has been shown to protect cortical cells from oxygen-glucose deprivation and increase the release of soluble amyloid precursor protein from cells . Additionally, this compound’s agonistic activity at the M1 receptor impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the stimulation of muscarinic M1 and M4 receptors . This stimulation leads to the rebalancing of key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate . This compound’s binding interactions with these receptors result in the activation of downstream signaling pathways that regulate neurotransmitter release and neural circuit function . The compound’s mechanism of action is hypothesized to involve the modulation of neurotransmitter circuits disrupted in schizophrenia and related diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed and extensively biotransformed into metabolites . The compound exhibits a rapid initial elimination phase followed by a slower terminal elimination phase . Long-term studies have shown that this compound can lead to sustained increases in acetylcholine levels and modulation of dopaminergic and glutamatergic circuits . Its development was initially discontinued due to cholinergic side effects, which were later mitigated through the co-formulation with trospium .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound can reverse amphetamine- and scopolamine-induced disruptions in latent inhibition, which is predictive of its activity against positive symptoms of schizophrenia . The compound also alleviates MK801-induced abnormalities, suggesting efficacy against negative and cognitive symptoms . High doses of this compound can lead to adverse effects such as dystonia in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation into various metabolites . The compound is rapidly absorbed and extensively metabolized, with a significant portion of the dose recovered in urine and feces . The metabolic pathways of this compound involve interactions with enzymes that facilitate its biotransformation and elimination from the body .
Transport and Distribution
This compound is rapidly and extensively absorbed after oral administration . It has a high brain-to-plasma ratio, favoring its entry into the brain . The compound’s distribution within cells and tissues is influenced by its lipophilicity and absence of hydrogen bond donors . This compound’s transport and distribution are also affected by its interactions with transporters and binding proteins that facilitate its localization and accumulation in specific tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the central nervous system, where it targets muscarinic receptors . The compound’s activity and function are influenced by its localization to specific compartments and organelles within cells . This compound’s targeting signals and post-translational modifications direct it to areas where it can effectively modulate neurotransmitter circuits and cellular processes .
Métodos De Preparación
La síntesis de xanomelina implica varios pasos. El intermedio clave es 3-(4-Hexoxi-1,2,5-tiadiazol-3-il)-1-metil-5,6-dihidro-2H-piridina . La ruta sintética generalmente incluye los siguientes pasos:
Formación del anillo de tiadiazol: Esto implica la reacción de materiales de partida apropiados en condiciones específicas para formar el anillo de tiadiazol.
Adición del grupo hexoxi: El grupo hexoxi se introduce mediante una reacción de sustitución.
Formación del anillo de piridina: El paso final implica la formación del anillo de piridina, completando la síntesis de xanomelina.
Los métodos de producción industrial para xanomelina no están ampliamente documentados, pero probablemente impliquen la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Xanomelina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Xanomelina puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en xanomelina, alterando potencialmente sus propiedades farmacológicas.
Sustitución: Xanomelina puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Xanomelina ha sido estudiada ampliamente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos del sistema nervioso central como la esquizofrenia y la enfermedad de Alzheimer . Ha demostrado ser prometedor en la regulación de circuitos clave de neurotransmisores, incluidos la acetilcolina, la dopamina y el glutamato, que se alteran en estos trastornos .
Además de su uso en medicina, xanomelina también se utiliza en la investigación para estudiar la familia de receptores muscarínicos de acetilcolina y su papel en varios procesos fisiológicos . Su capacidad para dirigirse selectivamente a los receptores M1 y M4 lo convierte en una herramienta valiosa para comprender la función de estos receptores en el cerebro.
Comparación Con Compuestos Similares
Xanomelina es única en su orientación selectiva a los receptores muscarínicos M1 y M4. Los compuestos similares incluyen:
Acetilcolina: El neurotransmisor natural que xanomelina imita en su acción sobre los receptores muscarínicos.
Pilocarpina: Otro agonista del receptor muscarínico utilizado en el tratamiento del glaucoma y la boca seca.
En comparación con estos compuestos, xanomelina tiene una mayor selectividad para los receptores M1 y M4, lo que la hace particularmente útil para dirigirse a los trastornos del sistema nervioso central .
Propiedades
IUPAC Name |
3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJIIDDOBNFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157286 | |
| Record name | Xanomeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131986-45-3 | |
| Record name | Xanomeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131986-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanomeline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanomeline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xanomeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanomeline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANOMELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ORI6L73CJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


